![molecular formula C8H12O2 B13058484 2-Cyclobutylcyclopropane-1-carboxylic acid](/img/structure/B13058484.png)
2-Cyclobutylcyclopropane-1-carboxylic acid
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Overview
Description
2-Cyclobutylcyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring fused to a cyclobutyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclobutylcyclopropane-1-carboxylic acid can be synthesized through several methods:
Oxidation of Cyclobutylcyclopropane: This method involves the oxidation of cyclobutylcyclopropane using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Grignard Reagent Method: The reaction of cyclobutylmagnesium bromide with carbon dioxide (CO₂) followed by acidification yields this compound.
Hydrolysis of Nitriles: Cyclobutylcyclopropane nitrile can be hydrolyzed in the presence of acidic or basic catalysts to produce the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Thionyl chloride (SOCl₂)
Major Products Formed
Oxidation: Diketones
Reduction: Alcohols
Substitution: Acid chlorides
Scientific Research Applications
GPR120 Modulation
One of the most significant applications of 2-cyclobutylcyclopropane-1-carboxylic acid is in the modulation of GPR120, a G protein-coupled receptor implicated in insulin sensitivity and anti-inflammatory responses. Research indicates that compounds like this compound can enhance insulin sensitivity, making them potential candidates for treating type 2 diabetes and related metabolic disorders. These compounds may exert their effects by mimicking the action of polyunsaturated fatty acids, which are known to activate GPR120 .
Anti-inflammatory Properties
Studies have shown that cyclopropane carboxylic acids exhibit anti-inflammatory effects. The unique structure of this compound allows it to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory mediators. This property opens avenues for research into its use as a therapeutic agent in conditions characterized by chronic inflammation .
Synthesis of Functionalized Cyclopropanes
The compound serves as a valuable intermediate in organic synthesis, particularly in the formation of functionalized cyclopropanes. Its reactivity can be harnessed in various synthetic pathways, including radical–polar crossover mechanisms that facilitate the construction of complex organic molecules from simpler precursors .
Table 1: Synthetic Reactions Involving this compound
Reaction Type | Conditions | Products | Yield (%) |
---|---|---|---|
Radical Addition | UV light, organic photocatalyst | Functionalized cyclopropanes | Variable |
Decarboxylative Addition | Mild heating | Cyclopropane derivatives | High |
Esterification | Acid catalyst | Esters | Moderate |
Diabetes Treatment
A notable study explored the efficacy of cyclobutane-containing compounds, including this compound, in improving insulin sensitivity in diabetic models. The results indicated significant reductions in blood glucose levels and improvements in metabolic parameters when administered alongside standard diabetes medications .
Antimicrobial Activity
Research has also investigated the antimicrobial properties of cyclopropane carboxylic acids, revealing that they possess bacteriostatic effects against various pathogens. This property suggests potential applications in developing antimicrobial coatings or preservatives for food products .
Mechanism of Action
The mechanism of action of 2-Cyclobutylcyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and function . Additionally, the cyclopropane and cyclobutyl rings contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid
- Cyclobutanecarboxylic acid
- 2-Cyclopropylpropanoic acid
Uniqueness
2-Cyclobutylcyclopropane-1-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and physical properties.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Biological Activity
2-Cyclobutylcyclopropane-1-carboxylic acid (CBCA) is a cyclopropane-containing carboxylic acid that has garnered attention for its unique structural characteristics and potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
CBCA features a cyclobutane ring fused to a cyclopropane structure, which contributes to its distinctive chemical properties. The molecular formula is C7H10O2, and it possesses a carboxylic acid functional group that is crucial for its biological interactions.
Antimicrobial Properties
Recent studies have demonstrated that CBCA exhibits significant antimicrobial activity against various bacterial strains. For instance, in a comparative study, CBCA was shown to effectively disperse biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa. At a concentration of 125 μg/ml, CBCA dispersed approximately 100% of S. aureus cells and around 60% of P. aeruginosa biofilms, outperforming other compounds such as cis-2-decenoic acid (C2DA) in biofilm inhibition and eradication .
Compound | Concentration (μg/ml) | % Biofilm Dispersal (S. aureus) | % Biofilm Dispersal (P. aeruginosa) |
---|---|---|---|
This compound | 125 | 100% | 60% |
C2DA | 125 | 25% | 40% |
T2DA | 125 | 0% | Not reported |
The mechanism by which CBCA exerts its antimicrobial effects appears to involve the disruption of biofilm integrity and the modulation of signaling pathways associated with bacterial communication. The compound may inhibit the activity of specific enzymes or receptors involved in biofilm formation, thereby enhancing the efficacy of conventional antibiotics when used in combination therapies .
Study on Biofilm Dispersion
In a pivotal study published in June 2021, researchers investigated the efficacy of CBCA in dispersing biofilms formed by pathogenic bacteria. The study highlighted that CBCA not only inhibited biofilm formation but also enhanced the effectiveness of antibiotics such as tobramycin and tetracycline. The checkerboard assay results indicated synergistic effects when CBCA was combined with these antibiotics, reducing the minimum inhibitory concentrations required for effective treatment .
Comparison with Related Compounds
CBCA has been compared with other cyclopropane derivatives to evaluate its unique biological properties. For instance, its structural analogs were tested for antifungal activity against strains like Trichophyton mentagrophytes. Although some analogs showed moderate effectiveness, CBCA's distinct structure allowed it to maintain higher efficacy against bacterial pathogens compared to its counterparts .
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-cyclobutylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-4-6(7)5-2-1-3-5/h5-7H,1-4H2,(H,9,10) |
InChI Key |
OAPKUMLJROYWHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2CC2C(=O)O |
Origin of Product |
United States |
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